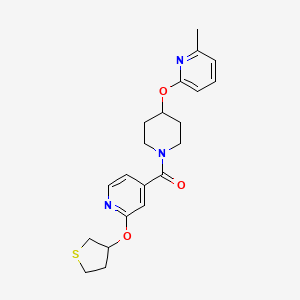
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone , identified by its CAS number 1798018-12-8, is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups, including piperidine and pyridine rings, which are known to interact with numerous biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure
The molecular formula of the compound is C18H27N3O4S, with a molecular weight of 381.5 g/mol. The structural complexity, characterized by multiple heterocycles, suggests significant pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O4S |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1798018-12-8 |
Research indicates that compounds with similar structural features often exhibit activity against specific biological targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine and pyridine rings suggests potential interactions with kinase and receptor pathways, which are crucial in various disease processes.
Enzyme Inhibition
A notable study evaluated the compound's ability to inhibit ALK5 enzymatic activity, a target implicated in several cancers. The compound demonstrated significant inhibitory effects in both enzyme assays and cell-based luciferase reporter assays, indicating its potential as an anticancer agent.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Potential
- The compound's structural components may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways.
- Similar compounds have shown activity against tumor growth in various models.
-
Neurotransmitter Interaction
- Given the presence of piperidine and pyridine moieties, the compound may interact with neurotransmitter receptors, potentially influencing neurological conditions.
-
Anti-inflammatory Effects
- Compounds containing thiophene groups have been associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
Case Studies
Several studies have investigated compounds structurally related to the target molecule:
-
Study on ALK5 Inhibition :
- In vitro assays demonstrated that derivatives similar to the target compound effectively inhibited ALK5 activity, leading to reduced cellular proliferation in cancer cell lines.
- Antitumor Activity :
Computational Predictions
Computational models such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the pharmacological effects based on the chemical structure of the compound. These predictions indicate possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
Propiedades
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-3-2-4-19(23-15)26-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)27-18-8-12-28-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPJESNGVVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













